N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazole ring, a biphenyl group, and a sulfonamide functional group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, again depending on the specific biological activity they exhibit .
Result of Action
Some thiazole derivatives have shown significant anticancer activity, directing tumor cells to the apoptotic pathway . Additionally, certain N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives have exhibited fungicidal activities against various fungi .
Action Environment
The rational application of fungicides, which this compound could potentially act as, can efficiently protect crops from fungal infection .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects . These effects suggest that N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-methylthioamide with α-haloketones under basic conditions.
Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of biphenyl and a halogenated thiazole intermediate.
Sulfonamide Formation: The final step involves the reaction of the thiazole-biphenyl intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials such as 2-methylthioamide, α-haloketones, boronic acid derivatives, and sulfonyl chlorides.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst loading to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide can be compared with other sulfonamide derivatives, such as:
N-(phenylmethyl)-[1,1’-biphenyl]-4-sulfonamide: Lacks the thiazole ring, resulting in different biological activities.
N-((2-thiazolyl)methyl)-[1,1’-biphenyl]-4-sulfonamide: Similar structure but without the methyl group on the thiazole ring, affecting its binding properties.
N-((2-methylthiazol-4-yl)methyl)-benzenesulfonamide: Contains a benzene ring instead of a biphenyl group, leading to variations in hydrophobic interactions.
The uniqueness of N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide lies in its combination of the thiazole ring, biphenyl group, and sulfonamide functional group, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-13-19-16(12-22-13)11-18-23(20,21)17-9-7-15(8-10-17)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBWOGHDBAHOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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